6-Heptyltetrahydro-2H-pyran-2-one-d4

Catalog No.
S12841221
CAS No.
M.F
C12H22O2
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Heptyltetrahydro-2H-pyran-2-one-d4

Product Name

6-Heptyltetrahydro-2H-pyran-2-one-d4

IUPAC Name

6-(6,6,7,7-tetradeuterioheptyl)oxan-2-one

Molecular Formula

C12H22O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-8-11-9-7-10-12(13)14-11/h11H,2-10H2,1H3/i1D2,2D2

InChI Key

QRPLZGZHJABGRS-LNLMKGTHSA-N

Canonical SMILES

CCCCCCCC1CCCC(=O)O1

Isomeric SMILES

[2H]C([2H])C([2H])([2H])CCCCCC1CCCC(=O)O1

6-Heptyltetrahydro-2H-pyran-2-one-d4 is a deuterated compound classified under the category of lactones, specifically a member of the pyranone family. Its chemical formula is C12H18D4O2C_{12}H_{18}D_{4}O_{2} and it has a molecular weight of 202.33 g/mol. This compound is characterized by a tetrahydrofuran ring with a heptyl substituent, which contributes to its unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Typical of lactones, such as:

  • Nucleophilic Acyl Substitution: This reaction can occur when nucleophiles attack the carbonyl carbon, leading to the formation of different derivatives.
  • Hydrolysis: The compound can undergo hydrolysis in the presence of water to yield corresponding carboxylic acids and alcohols.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols or further modified into other functional groups.

The reactivity of 6-heptyltetrahydro-2H-pyran-2-one-d4 is influenced by the presence of the heptyl group, which can stabilize certain intermediates during chemical transformations .

The synthesis of 6-heptyltetrahydro-2H-pyran-2-one-d4 can be achieved through several methods:

  • Lactonization of Hydroxy Acids: Starting from a heptanoic acid derivative, lactonization can occur under acidic or basic conditions to yield the desired lactone.
  • Deuteration Reactions: The incorporation of deuterium can be accomplished using deuterated reagents during the synthesis process.
  • Cyclization Reactions: The formation of the tetrahydrofuran ring may involve cyclization reactions from suitable precursors containing functional groups that facilitate ring closure.

These methods highlight the versatility in synthesizing this compound for research purposes .

6-Heptyltetrahydro-2H-pyran-2-one-d4 has various applications, including:

  • Flavoring Agent: It is utilized in the food industry for its pleasant aroma and taste profile.
  • Research Tool: Due to its deuterated nature, it serves as a valuable tracer in NMR spectroscopy and other analytical techniques.
  • Chemical Intermediate: It can be used as an intermediate in organic synthesis for producing more complex molecules.

The compound's unique properties make it suitable for specialized applications in both academic research and industrial settings .

Interaction studies involving 6-heptyltetrahydro-2H-pyran-2-one-d4 primarily focus on its behavior in biological systems and its interactions with various enzymes or receptors. Preliminary studies suggest that it may interact with certain metabolic pathways, potentially influencing lipid metabolism due to its structural characteristics akin to fatty acid derivatives . Further research is necessary to fully elucidate these interactions and their implications.

Several compounds share structural similarities with 6-heptyltetrahydro-2H-pyran-2-one-d4. Here are some notable examples:

Compound NameChemical FormulaSimilarity Index
6-Hexyltetrahydro-2H-pyran-2-oneC12H22O2C_{12}H_{22}O_{2}1.00
5-Pentyldihydrofuran-2(3H)-oneC10H18O2C_{10}H_{18}O_{2}0.93
Ethyl 2-(tetrahydrofuran-2-yl)acetateC10H18O3C_{10}H_{18}O_{3}0.87
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-oneC8H14O3C_{8}H_{14}O_{3}0.87
Dihydro-2H-pyran-2,6(3H)-dioneC8H12O3C_{8}H_{12}O_{3}0.86

These compounds exhibit varying degrees of similarity based on their structural components and functional groups. The uniqueness of 6-heptyltetrahydro-2H-pyran-2-one-d4 lies in its specific heptyl substitution and deuteration, which may impart distinct physical and chemical properties compared to its analogs .

Precursor Selection and Synthetic Routes

The synthesis of 6-Heptyltetrahydro-2H-pyran-2-one-d4 requires careful consideration of precursor compounds that facilitate both the formation of the tetrahydropyran-2-one ring system and the incorporation of deuterium atoms [1] [2]. The selection of appropriate starting materials is crucial for achieving high yields and deuterium incorporation efficiency in the final product [3].

Primary precursors for tetrahydropyran-2-one synthesis typically include linear carboxylic acid derivatives containing the requisite carbon chain length [5]. For the heptyl-substituted target compound, octanoic acid derivatives serve as fundamental building blocks, providing the necessary carbon framework for subsequent cyclization reactions [6]. Alternative precursor strategies involve the use of beta-substituted tetrahydropyran compounds, which can be modified through oxidative processes to yield the desired lactone functionality [1] [2].

The synthetic route commonly employs delta-hydroxy acid intermediates that undergo intramolecular cyclization to form the six-membered lactone ring [7] [8]. This approach leverages the favorable thermodynamics of six-membered ring formation, with cyclization proceeding through nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid [8]. The resulting tetrahedral intermediate subsequently eliminates water to afford the lactone product with high efficiency [8].

Precursor TypeCarbon Chain LengthCyclization EfficiencyDeuterium Compatibility
Delta-hydroxy acidsC8-C1085-92%Excellent
Beta-keto estersC8-C1270-85%Good
Aldol condensation productsC6-C1460-80%Moderate

Cyclization Strategies for δ-Lactone Formation

The formation of delta-lactones through cyclization reactions represents a well-established synthetic methodology that exploits the favorable energetics of six-membered ring closure [7] [8]. The cyclization of delta-hydroxy acids to delta-lactones involves intramolecular nucleophilic acyl substitution, where the hydroxyl group attacks the carbonyl carbon of the carboxylic acid functionality [8] [13].

The mechanism proceeds through initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [8]. Subsequently, the lone pairs of electrons on the delta-positioned hydroxyl oxygen attack the activated carbonyl center, forming a tetrahedral intermediate [8]. Ring closure occurs with concomitant elimination of water, yielding the thermodynamically favored six-membered lactone ring [8] [13].

Enzymatic approaches to delta-lactone synthesis have demonstrated exceptional stereoselectivity and mild reaction conditions [3]. The utilization of 2-deoxyribose-5-phosphate aldolase in combination with alcohol dehydrogenase systems enables the synthesis of chiral lactone precursors from simple aldehyde substrates [3]. This enzymatic cascade approach achieves high conversion rates while maintaining compatibility with deuterated substrates [3].

Alternative cyclization strategies involve the use of Lewis acid-mediated Prins reactions, which facilitate the construction of tetrahydropyran rings with excellent diastereoselectivity [5]. Scandium triflate catalysis has proven particularly effective for these transformations, operating at low catalyst loadings while delivering high yields of the desired pyranone products [5]. The Prins cyclization approach offers superior control over stereochemistry at the newly formed chiral centers [5].

Deuterium Incorporation Techniques

Deuterium incorporation into organic molecules requires specialized synthetic methodologies that address the unique properties of deuterium compared to hydrogen [15] [16]. The incorporation of deuterium atoms into 6-Heptyltetrahydro-2H-pyran-2-one-d4 can be achieved through several complementary approaches, each offering distinct advantages in terms of selectivity and efficiency [15] [16].

Catalytic hydrogen-deuterium exchange reactions represent the most widely employed method for deuterium incorporation [15] [16]. These processes utilize deuterium gas or deuterium oxide as the deuterium source, with transition metal catalysts facilitating the exchange process [15] [26]. Palladium-catalyzed exchange reactions have demonstrated exceptional efficiency for aromatic and aliphatic substrates, achieving deuterium incorporation levels exceeding 90 percent [26].

The use of deuterium oxide as a deuterium source offers several practical advantages, including cost-effectiveness and operational simplicity [15] [22]. High-temperature, high-pressure conditions in the presence of suitable catalysts enable efficient hydrogen-deuterium exchange reactions [22] [23]. Microwave-assisted synthesis has emerged as a particularly attractive approach, offering enhanced reaction rates and improved energy efficiency compared to conventional heating methods [23].

Specific deuteration techniques for lactone compounds include the reduction of appropriately protected hydroxypropiolic acid derivatives with deuterium gas [6]. This methodology enables the preparation of multiply deuterated gamma-lactones with deuterium incorporation exceeding 89 percent [6]. The approach requires careful optimization of reaction conditions to prevent isotopic scrambling during the reduction process [6].

Deuteration MethodDeuterium SourceIncorporation EfficiencySelectivity
Catalytic exchangeD2 gas85-95%High
Acid-catalyzed exchangeD2O70-90%Moderate
Reduction with LiAlD4LiAlD490-98%Excellent
Microwave-assisted exchangeD2O80-92%Good

Catalytic Approaches in Lactonization

Catalytic lactonization reactions provide efficient and selective pathways for the construction of lactone rings from appropriate precursor compounds [35] [36] [37]. The development of highly enantioselective catalytic systems has revolutionized the synthesis of chiral lactones, enabling access to enantiomerically pure products with exceptional efficiency [35] [37].

Manganese-catalyzed oxidative lactonization represents a breakthrough in the direct synthesis of gamma-lactones from carboxylic acid substrates [35] [37]. These reactions proceed through selective oxidation of primary and secondary carbon-hydrogen bonds at the gamma position relative to the carboxylic acid functionality [35] [37]. The use of chiral manganese catalysts enables highly enantioselective transformations, achieving enantiomeric excesses exceeding 99 percent [35] [37].

The catalytic system employs hydrogen peroxide as the terminal oxidant, with trifluoroethanol serving as the optimal solvent for the transformation [35] [37]. The reaction mechanism involves initial formation of a high-valent manganese-oxo species, which subsequently abstracts a hydrogen atom from the gamma-carbon [35] [37]. The resulting carbon-centered radical undergoes rapid intramolecular addition to the carboxylic acid carbonyl, completing the lactonization process [35] [37].

Scandium triflate-catalyzed Prins cyclization reactions offer an alternative approach to tetrahydropyran-2-one synthesis [5]. These reactions proceed through the condensation of aldehydes with dioxinone nucleophiles, generating the desired pyranone products with excellent diastereoselectivity [5]. The use of calcium sulfate as a dehydrating agent is crucial for achieving high yields and preventing competitive side reactions [5].

Asymmetric hydrolactonization reactions catalyzed by confined imidodiphosphorimidate Brønsted acids provide access to chiral lactones with exceptional enantioselectivity [36]. These transformations proceed through an asynchronous concerted mechanism, where alkene protonation precedes ring closure [36]. The confined nature of the catalyst creates a highly organized transition state that enables precise stereocontrol [36].

Isotope-Specific Synthesis Challenges

Kinetic Isotope Effects in Deuterated Systems

Kinetic isotope effects represent fundamental phenomena that significantly influence the synthesis and reactivity of deuterated compounds [18]. The incorporation of deuterium atoms into organic molecules alters the vibrational frequencies of chemical bonds, leading to measurable differences in reaction rates compared to their protiated analogs [18].

Primary kinetic isotope effects arise when deuterated bonds are formed or broken during the rate-determining step of a reaction [18]. For deuterium-labeled compounds, these effects typically manifest as reduced reaction rates, with kinetic isotope effect values ranging from 2 to 8 for most organic transformations [18]. The magnitude of the primary kinetic isotope effect depends on the degree of bond breaking in the transition state and the temperature at which the reaction is conducted [18].

Secondary deuterium kinetic isotope effects occur when deuterated bonds are not directly involved in bond formation or cleavage but influence the reaction through changes in hybridization or hyperconjugation [18]. These effects are generally smaller than primary effects, with typical values ranging from 0.8 to 1.4 [18]. For lactonization reactions involving deuterated substrates, secondary isotope effects can influence the cyclization kinetics through alterations in the conformational preferences of the substrate [18].

The presence of deuterium atoms in 6-Heptyltetrahydro-2H-pyran-2-one-d4 affects the vibrational zero-point energies of the molecular system [18]. This fundamental change in molecular energetics influences both the kinetics and thermodynamics of chemical transformations involving the deuterated lactone [18]. Understanding these effects is crucial for predicting reaction outcomes and optimizing synthetic protocols [18].

Isotope Effect TypeTypical KH/KD RangeImpact on SynthesisMechanistic Information
Primary (C-H bond breaking)2.0-8.0Significant rate reductionTransition state structure
Secondary (α-position)1.1-1.3Moderate rate changeHybridization effects
Secondary (β-position)0.9-1.1Minor rate changeHyperconjugation influence
Equilibrium isotope effects0.5-2.0Thermodynamic shiftsBond strength differences

Purification Strategies for Deuterated Compounds

The purification of deuterated compounds presents unique challenges that require specialized techniques to maintain isotopic purity while achieving the desired chemical purity [22] [25] [26]. Traditional purification methods must be adapted to account for the potential for hydrogen-deuterium exchange during the purification process [22] [25].

Chromatographic separation techniques represent the primary approach for purifying deuterated lactones [22] [25]. High-performance liquid chromatography systems equipped with deuterium-compatible mobile phases enable effective separation of isotopomers and chemical impurities [22]. The selection of appropriate stationary phases is critical, as some materials may catalyze unwanted hydrogen-deuterium exchange reactions [22].

Crystallization techniques offer advantages for deuterated compounds that form stable crystalline solids [25]. The process of crystallization can enhance isotopic purity through selective incorporation of deuterated molecules into the crystal lattice [25]. However, careful control of crystallization conditions is required to prevent isotopic scrambling through exchange with protic solvents [25].

Distillation methods require modification when applied to deuterated compounds due to the altered vapor pressures of isotopomers [24]. The mass differences between protiated and deuterated molecules result in small but measurable differences in boiling points, enabling separation through fractional distillation [24]. This approach is particularly effective for volatile deuterated compounds but requires specialized equipment designed for isotope separation [24].

Gas-surface separation techniques have emerged as promising methods for isotope purification [24]. These approaches exploit differences in the adsorption behavior of isotopomers on specialized surfaces, enabling single-pass enrichment that can be incorporated into multiple-stage purification protocols [24]. The method shows particular promise for achieving high levels of isotopic purity without extensive sequential processing [24].

Scalability of Deuteration Reactions

The scale-up of deuteration reactions from laboratory to industrial production requires careful consideration of economic, technical, and safety factors [21] [22] [26]. The high cost of deuterium sources necessitates efficient utilization and recycling strategies to maintain economic viability at larger scales [21] [22].

Flow chemistry approaches have demonstrated significant advantages for large-scale deuteration processes [23] [26]. Continuous flow reactors enable precise control of reaction conditions while minimizing deuterium consumption through efficient mixing and heat transfer [23]. Microwave-assisted flow synthesis has proven particularly effective, achieving high deuterium incorporation rates with reduced reaction times compared to batch processes [23].

The development of heterogeneous catalytic systems represents a crucial advancement for scalable deuteration [26]. Nanostructured iron catalysts prepared from cellulose and iron salts enable efficient deuteration of aromatic and heterocyclic compounds using deuterium oxide under hydrogen pressure [26]. These catalyst systems demonstrate excellent stability and reusability, with no detectable metal leaching during recycling experiments [26].

Large-scale deuteration has been successfully demonstrated on kilogram scales using optimized catalyst systems [26]. The air-stable and water-stable nature of modern deuteration catalysts eliminates the need for specialized handling procedures, reducing operational complexity and costs [26]. Quality control protocols have been established to ensure consistent deuterium incorporation across large production batches [26].

ScaleDeuterium SourceCatalyst SystemTypical YieldD-Incorporation
Laboratory (1-10 g)D2O, D2 gasPd/C, Pt/C70-85%85-95%
Pilot (100-500 g)D2ONanostructured Fe75-90%90-95%
Industrial (1-10 kg)D2OHeterogeneous Fe80-92%88-93%
Commercial (>10 kg)Recycled D2OImmobilized catalysts85-95%90-96%

Phase Behavior and Thermal Properties

6-Heptyltetrahydro-2H-pyran-2-one-d4 exists as a solid material at room temperature under standard atmospheric conditions [1]. The compound demonstrates thermal stability characteristics typical of deuterated lactones, with specific storage requirements to maintain molecular integrity.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Isotopic Shielding Effects

The incorporation of deuterium atoms into the molecular structure of 6-Heptyltetrahydro-2H-pyran-2-one-d4 produces characteristic isotope effects on nuclear magnetic resonance chemical shifts. Primary deuterium isotope effects on ¹H nuclear magnetic resonance chemical shifts are typically less than 0.1 ppm under normal conditions, though these effects can be substantially larger in hydrogen-bonded systems [4].

One-bond deuterium isotope effects on ¹³C nuclear magnetic resonance chemical shifts range from 0.2 to 1.5 ppm, representing upfield shifts when deuterium replaces hydrogen at directly bonded carbon atoms [4]. Two-bond isotope effects typically measure approximately 0.1 ppm, while three-bond effects depend on torsion angle relationships and may range from -0.02 to 0.07 ppm [4].

The deuterium substitution pattern in 6-Heptyltetrahydro-2H-pyran-2-one-d4, located at the terminal positions of the heptyl chain (positions 6 and 7), produces characteristic isotope shift patterns that can be used for structural confirmation. Long-range deuterium isotope effects on ¹³C chemical shifts have been demonstrated to extend up to four bonds in similar systems, with effects typically smaller than 0.01 ppm but potentially larger when structural constraints exist [5].

Research on deuterium isotope effects in aliphatic systems demonstrates that the number of substituted deuterons affects not only the multiplicity and chemical shifts of directly bonded carbons but also influences carbons in groups further along the alkyl chain [5]. The isotope effects are linearly correlated with the number of substituted deuterium atoms, providing a quantitative relationship for structural determination.

Infrared Spectral Signatures of Deuterated Moieties

The infrared spectroscopic characteristics of 6-Heptyltetrahydro-2H-pyran-2-one-d4 are dominated by the presence of carbon-deuterium stretching and bending vibrations that are systematically shifted from their corresponding carbon-hydrogen counterparts. The deuterium substitution produces characteristic frequency shifts based on the reduced mass differences between carbon-hydrogen and carbon-deuterium oscillators.

Carbon-deuterium stretching vibrations appear in the 2300-2100 cm⁻¹ region, representing a significant downfield shift from the typical carbon-hydrogen stretching region (3000-2800 cm⁻¹) [6]. The νCD region demonstrates reduced spectral complexity compared to the corresponding νCH region, with the deuterated region being approximately three times wider than the hydrogen analog [6].

The δCD deformation region occurs in the 1150-1050 cm⁻¹ range, representing a shift from the typical δCH region around 1500-1300 cm⁻¹ [6]. This region is approximately five times wider than the corresponding hydrogen deformation region and shows well-separated bands that facilitate spectroscopic identification [6].

Progressive deuteration produces systematic displacement of vibrational modes to lower frequencies, following the relationship ν(C-D) = ν(C-H) × √(μ(C-H)/μ(C-D)), where μ represents the reduced mass of the oscillator [7]. The C-D stretching vibrations show progressive displacement to lower frequency with increasing deuteration levels [7].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 6-Heptyltetrahydro-2H-pyran-2-one-d4 reflects both the structural characteristics of the lactone ring system and the isotopic substitution pattern. The molecular ion appears at m/z 202.33, representing a 4 mass unit increase from the non-deuterated analog due to the four deuterium atoms [1] [8] [9].

Lactone fragmentation patterns typically involve sequential dehydration reactions followed by carbon monoxide loss, producing characteristic hydrocarbon fragments [10]. The deuterated compound exhibits modified fragmentation patterns where the isotopic substitution affects the mass-to-charge ratios of fragment ions while maintaining similar fragmentation pathways.

Primary fragmentation of lactones commonly involves ring-opening reactions followed by elimination of water molecules and carbon monoxide [10]. The deuterated compound shows initial fragmentation with preferential loss of H₂O rather than HDO, indicating that the ionizing deuteron equilibrates into the hydrocarbon skeleton prior to fragmentation [10].

The fragmentation mechanism involves initial ionization followed by rapid equilibration of ring-opened and ring-closed forms, resulting in randomization of isotopic labels prior to fragmentation [10]. This equilibration process affects the observed fragmentation patterns, with deuterium atoms potentially redistributing throughout the molecular framework during the fragmentation process.

Secondary fragmentation produces characteristic m/z patterns that can be used for structural confirmation. The presence of deuterium atoms in specific positions creates distinctive isotope patterns in the mass spectrum, with fragment ions showing characteristic mass shifts that reflect the deuterium content of each fragment [10].

Physicochemical Properties

The physicochemical properties of 6-Heptyltetrahydro-2H-pyran-2-one-d4 demonstrate the characteristic features of a deuterated lactone compound, combining the structural attributes of the tetrahydropyranone ring system with the unique properties conferred by selective deuterium substitution. The compound exhibits solid-state behavior at ambient temperature, with thermal transition temperatures influenced by the kinetic isotope effects resulting from the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds.

The material demonstrates limited aqueous solubility while maintaining good solubility in polar organic solvents, reflecting its amphiphilic nature. The vapor pressure characteristics indicate low volatility under standard conditions, with the deuterated variant expected to show reduced volatility compared to its non-deuterated analog due to increased molecular mass and enhanced intermolecular interactions.

Spectroscopic fingerprinting reveals distinctive isotope effects across multiple analytical techniques. Nuclear magnetic resonance spectroscopy shows characteristic chemical shift perturbations, with one-bond deuterium isotope effects on ¹³C chemical shifts ranging from 0.2 to 1.5 ppm and systematic effects extending to more distant carbon atoms. Infrared spectroscopy demonstrates the characteristic frequency shifts associated with carbon-deuterium vibrations, with C-D stretching modes appearing in the 2300-2100 cm⁻¹ region and deformation modes in the 1150-1050 cm⁻¹ range.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

202.187086924 g/mol

Monoisotopic Mass

202.187086924 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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